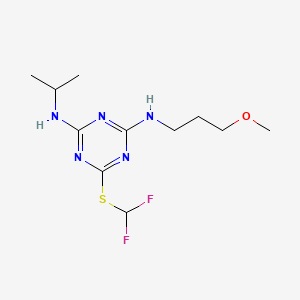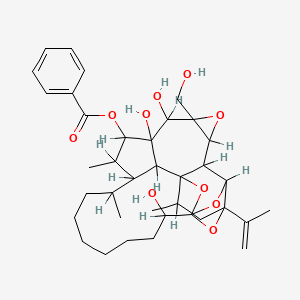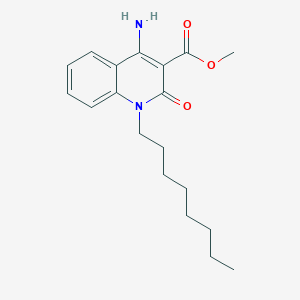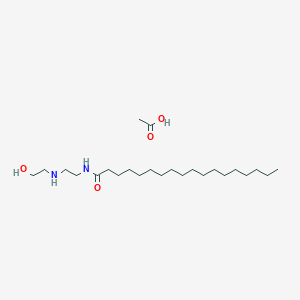
Stearamidoethyl(2-hydroxyethyl)amine, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a stearamide group linked to a hydroxyethylamine group, further modified by an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form stearamidoethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-aminoethanol are combined under controlled conditions. The reaction mixture is then treated with acetic anhydride, and the product is purified through distillation or crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various acyl derivatives.
Applications De Recherche Scientifique
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less versatile.
2-Hydroxyethylamine: Does not have the stearamide group, resulting in different physical and chemical properties.
Stearamidoethyl(2-hydroxyethyl)amine: Similar but without the acetate group, affecting its solubility and reactivity.
Uniqueness
Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of stearamide, hydroxyethylamine, and acetate groups. This structure imparts specific properties such as enhanced solubility, reactivity, and the ability to interact with both hydrophilic and hydrophobic environments, making it highly versatile for various applications.
Propriétés
Numéro CAS |
57478-07-6 |
|---|---|
Formule moléculaire |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
Clé InChI |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Numéros CAS associés |
53585-52-7 57478-07-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
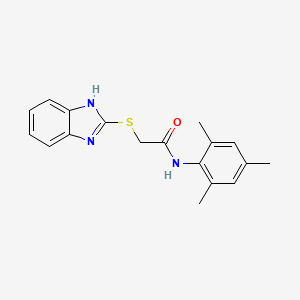
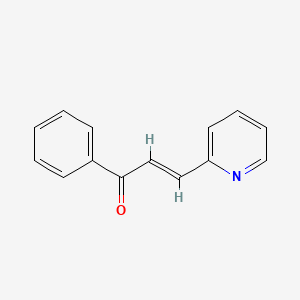
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
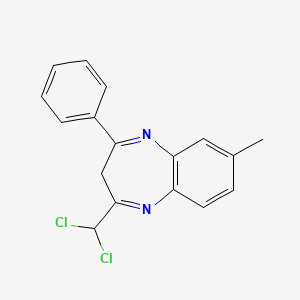
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
